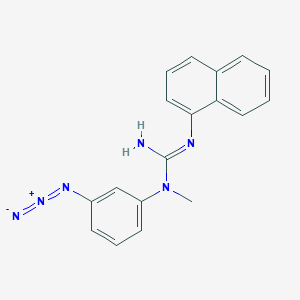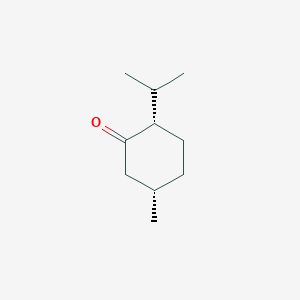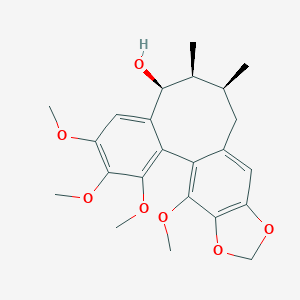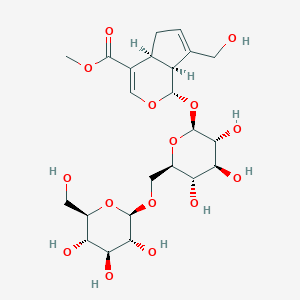
Genipina 1-gentiobiosido
Descripción general
Descripción
Genipin 1-gentiobioside is a bioactive compound isolated from the fruit of Gardenia jasminoides Ellis. It is known for its hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic properties . This compound is a type of iridoid glycoside, which is a class of secondary metabolites commonly found in plants.
Aplicaciones Científicas De Investigación
Genipin 1-gentiobioside has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Genipin 1-gentiobioside primarily targets Uncoupling Protein 2 (UCP2) , a member of the family of uncoupling proteins, which are anion transporters positioned in the mitochondrial inner membrane . It also interacts with AMP-activated protein kinase (AMPK) and Silencing Information Regulator-related Enzyme 1 (SIRT1) .
Mode of Action
Genipin 1-gentiobioside inhibits UCP2, leading to the attenuation of the generation of reactive oxygen species (ROS) . It also activates the AMPK/SIRT1/Nuclear Factor-κB (NF-κB) pathway .
Biochemical Pathways
The compound’s action on the AMPK/SIRT1/NF-κB pathway leads to the inhibition of inflammation-related proteins . It also attenuates the generation of ROS, leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells .
Pharmacokinetics
Genipin 1-gentiobioside has a moderate terminal elimination half-life (t 1/2 =1.65±0.87 h and 2.43±2.30 h for normal rats (11.4 mg/kg) and cholestatic liver injury (CLI) rats (11.4 mg/kg), respectively) .
Result of Action
The compound’s action results in increased cell survival and attenuated kidney damage . Despite the presence of inflammatory and oxidative stress, when Genipin 1-gentiobioside retains the expression of AMPK/SIRT1, it can be observed that the downstream NLRP3 inflammatory-related proteins are inhibited .
Análisis Bioquímico
Biochemical Properties
Genipin 1-gentiobioside interacts with various enzymes and proteins. It has been found to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1 (AMPK/SIRT1) pathway . This interaction plays a crucial role in its biochemical reactions, particularly in its anti-inflammatory and antioxidative stress effects .
Cellular Effects
Genipin 1-gentiobioside has significant effects on various types of cells and cellular processes. In diabetic nephropathy (DN) models, treatment with GG increased cell survival and attenuated kidney damage . It also influenced cell function by retaining the expression of AMPK/SIRT1, which led to the inhibition of downstream NLRP3 inflammatory-related proteins .
Molecular Mechanism
The molecular mechanism of Genipin 1-gentiobioside involves its interaction with the AMPK/SIRT1/NF-κB pathway . It exerts its effects at the molecular level by activating this pathway, which in turn inhibits the expression of NLRP3 inflammatory-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Genipin 1-gentiobioside change over time. It has been observed that GG treatment can increase cell survival and attenuate kidney damage . Despite the presence of inflammatory and oxidative stress, when GG retains the expression of AMPK/SIRT1, it could be observed that the downstream NLRP3 inflammatory-related proteins were inhibited .
Metabolic Pathways
Genipin 1-gentiobioside is involved in several metabolic pathways. It has been found to activate the AMPK/SIRT1 pathway, which plays a crucial role in cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Genipin 1-gentiobioside can be synthesized through the hydrolysis of geniposide, another iridoid glycoside found in Gardenia jasminoides. The process involves the use of β-glucosidase enzyme to hydrolyze geniposide into genipin, which is then further glycosylated to form genipin 1-gentiobioside .
Industrial Production Methods: The industrial production of genipin 1-gentiobioside typically involves the extraction of geniposide from the fruit of Gardenia jasminoides, followed by enzymatic hydrolysis and glycosylation. The process includes steps such as solvent extraction, vacuum concentration, and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Genipin 1-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with primary amine groups to form cross-linked structures, which is useful in polymer chemistry and biological applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Reactions with primary amines under mild conditions are common.
Major Products: The major products formed from these reactions include cross-linked polymers and modified biopolymers, which have applications in drug delivery and tissue engineering .
Comparación Con Compuestos Similares
Geniposide: Another iridoid glycoside from Gardenia jasminoides with similar anti-inflammatory and hepatoprotective properties.
Uniqueness: Genipin 1-gentiobioside is unique due to its dual glycoside structure, which enhances its solubility and bioavailability compared to genipin and geniposide. This makes it particularly effective in applications requiring high solubility and stability .
Propiedades
IUPAC Name |
methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZYXYLPBWLLGI-AUOPOVQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183554 | |
| Record name | Genipin 1-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29307-60-6 | |
| Record name | Genipin gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Genipin 1-gentiobioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Genipin 1-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENIPIN 1-GENTIOBIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the potential therapeutic benefits of Genipin 1-gentiobioside?
A: Research suggests that Genipin 1-gentiobioside exhibits potential in managing blood glucose levels by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). [] This enzyme plays a role in blood sugar regulation, and its inhibition could be beneficial for individuals with type 2 diabetes. Further research is needed to confirm these findings in humans.
Q2: Could you elaborate on the pharmacological mechanism of Genipin 1-gentiobioside in the context of depression?
A: While research specifically on Genipin 1-gentiobioside's antidepressant mechanism is limited, studies indicate it plays a role in the overall antidepressant effect of Zhi-zi-chi decoction (ZZCD), a traditional Chinese medicine. [] The decoction, containing Genipin 1-gentiobioside, demonstrated improved antidepressant effects due to the compound's increased exposure and reduced elimination in a depression state. This suggests a potential link between the compound's pharmacokinetics and its contribution to the decoction's therapeutic effects.
Q3: How does the structure of Genipin 1-gentiobioside relate to its potential therapeutic activities?
A: While the exact structure-activity relationship of Genipin 1-gentiobioside is still under investigation, some insights can be derived from existing research. For example, it's an iridoid glycoside, and studies have shown a correlation between higher levels of iridoid glycosides and the red coloration of Gardenia Fructus, suggesting a potential relationship between its structure and its physical and pharmacological properties. []
Q4: Are there specific analytical techniques used to identify and quantify Genipin 1-gentiobioside?
A: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) are commonly employed for qualitative and quantitative analysis of Genipin 1-gentiobioside in plant materials and potentially biological samples. [, ] These techniques allow for separation, identification, and quantification of the compound based on its unique chemical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


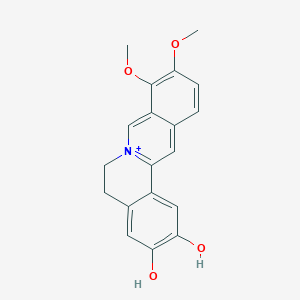
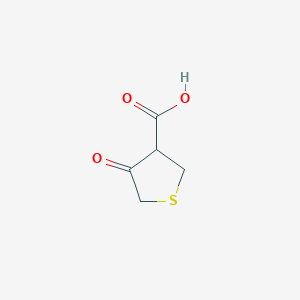
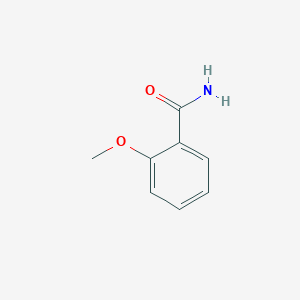


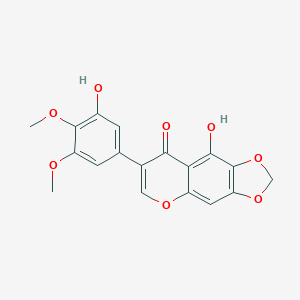

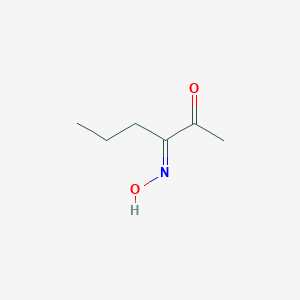
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
